molecular formula C12H16OS B14334087 6-(Phenylsulfanyl)hex-5-EN-1-OL CAS No. 102438-50-6

6-(Phenylsulfanyl)hex-5-EN-1-OL

Cat. No.: B14334087
CAS No.: 102438-50-6
M. Wt: 208.32 g/mol
InChI Key: CLSMHDGBIHIASZ-UHFFFAOYSA-N
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Description

6-(Phenylsulfanyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a phenylsulfanyl group attached to a hexenol backbone. This compound is notable for its unique structural features, which include a phenyl group bonded to a sulfur atom, which is further connected to a hexenol chain. The presence of both an alkene and an alcohol functional group within the same molecule makes it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylsulfanyl)hex-5-EN-1-OL typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: The initial step involves the preparation of a phenylsulfanyl intermediate. This can be achieved by reacting thiophenol with an appropriate halogenated hexene under basic conditions to form the phenylsulfanyl derivative.

    Addition of the Alcohol Group: The next step involves the introduction of the alcohol group. This can be accomplished through hydroboration-oxidation of the hexenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylsulfanyl)hex-5-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkene group can be reduced to form the corresponding alkane.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene group.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(Phenylsulfanyl)hex-5-EN-1-al or 6-(Phenylsulfanyl)hex-5-EN-1-oic acid.

    Reduction: Formation of 6-(Phenylsulfanyl)hexane-1-ol.

    Substitution: Formation of various phenylsulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylsulfanyl)hex-5-EN-1-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Phenylsulfanyl)hex-5-EN-1-OL involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, while the alkene and alcohol groups can undergo various chemical transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-(Phenylsulfanyl)hexane-1-ol: Similar structure but lacks the alkene group.

    6-(Phenylsulfanyl)hex-5-EN-1-al: Similar structure but with an aldehyde group instead of an alcohol group.

    6-(Phenylsulfanyl)hex-5-EN-1-oic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.

Uniqueness

6-(Phenylsulfanyl)hex-5-EN-1-OL is unique due to the presence of both an alkene and an alcohol group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

102438-50-6

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

6-phenylsulfanylhex-5-en-1-ol

InChI

InChI=1S/C12H16OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,7-9,11,13H,1-2,6,10H2

InChI Key

CLSMHDGBIHIASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CCCCCO

Origin of Product

United States

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